Product packaging for 5-Fluoro-4-methoxypyridin-3-amin(Cat. No.:)

5-Fluoro-4-methoxypyridin-3-amin

Cat. No.: B13969139
M. Wt: 142.13 g/mol
InChI Key: ILPMQXWJHMEHKW-UHFFFAOYSA-N
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Description

5-Fluoro-4-methoxypyridin-3-amin is a useful research compound. Its molecular formula is C6H7FN2O and its molecular weight is 142.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7FN2O B13969139 5-Fluoro-4-methoxypyridin-3-amin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H7FN2O

Molecular Weight

142.13 g/mol

IUPAC Name

5-fluoro-4-methoxypyridin-3-amine

InChI

InChI=1S/C6H7FN2O/c1-10-6-4(7)2-9-3-5(6)8/h2-3H,8H2,1H3

InChI Key

ILPMQXWJHMEHKW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=NC=C1N)F

Origin of Product

United States

Significance Within Fluorinated Pyridine Chemistry and Heterocyclic Synthesis

The importance of 5-Fluoro-4-methoxypyridin-3-amine lies at the intersection of two significant areas of organic chemistry: fluorinated pyridine (B92270) chemistry and heterocyclic synthesis. Fluorine is a "magic" element in medicinal chemistry; its incorporation into drug candidates can enhance metabolic stability, binding affinity, and other pharmacokinetic properties. nih.gov Pyridine rings, on the other hand, are a common feature in a vast number of pharmaceuticals and bioactive compounds. nih.gov

The strategic placement of the fluorine atom at the 5-position, the methoxy (B1213986) group at the 4-position, and the amino group at the 3-position of the pyridine ring makes 5-Fluoro-4-methoxypyridin-3-amine a valuable synthon. The amino group provides a reactive handle for a variety of chemical transformations, allowing for the facile introduction of diverse substituents and the construction of larger, more complex molecular architectures. The fluorine and methoxy groups, in turn, influence the electronic properties and lipophilicity of the molecule, which are critical parameters in drug design.

The synthesis of such multi-substituted pyridines can be challenging. General methods for the synthesis of substituted aminopyridines often involve multi-step sequences. sun-shinechem.com For instance, the preparation of 3-aminopyridines can be achieved through methods like the Hofmann rearrangement of nicotinamide. sun-shinechem.com The introduction of a fluorine atom onto the pyridine ring, especially at the meta-position relative to the nitrogen, presents its own set of synthetic hurdles. mdpi.com However, the development of novel synthetic strategies, including one-pot three-component reactions and the use of specialized fluorinating agents, is expanding the accessibility of these valuable building blocks. mdpi.comacs.org

Overview of Research Trajectories for 5 Fluoro 4 Methoxypyridin 3 Amine and Analogues

Research involving 5-Fluoro-4-methoxypyridin-3-amine and its analogues is primarily driven by their potential in medicinal chemistry. A notable example is the incorporation of the (3-fluoro-4-methoxypyridin-2-yl)methyl moiety, a close analogue, into the investigational drug Feniralstat. nih.gov Feniralstat is a small molecule that has been evaluated in Phase II clinical trials. nih.gov The presence of the fluorinated methoxypyridine fragment in such a clinically relevant molecule underscores the importance of this chemical scaffold.

The research trajectory for analogues of 5-Fluoro-4-methoxypyridin-3-amine often focuses on their role as bioisosteres. In drug design, a bioisostere is a chemical substituent that can replace another group without significantly altering the biological activity of the molecule. The unique combination of substituents on 5-Fluoro-4-methoxypyridin-3-amine allows it to serve as a potential bioisosteric replacement for other aromatic or heteroaromatic rings in known drug molecules, with the aim of improving their pharmacological profiles.

For instance, studies on the related compound 3-fluoro-5-methylpyridin-4-amine (B577076) have shown that it acts as a potassium channel blocker with potential applications in PET imaging for demyelinated lesions. nih.gov This research highlights how subtle changes to the substitution pattern on the fluorinated pyridine (B92270) ring can lead to specific biological activities.

Contemporary Challenges and Opportunities in the Study of 5 Fluoro 4 Methoxypyridin 3 Amine

Established Synthetic Routes to 5-Fluoro-4-methoxypyridin-3-amin

The construction of the this compound scaffold relies on the precise installation of three distinct functional groups—amino, fluoro, and methoxy (B1213986)—onto the pyridine ring. The strategic placement of these groups, particularly the activating and directing effects they exert, is crucial for the success of the synthetic routes.

Nucleophilic Aromatic Substitution (SNAr) Approaches

Nucleophilic aromatic substitution (SNAr) is a cornerstone strategy for functionalizing electron-deficient heterocyclic rings like pyridine. The synthesis of this compound via SNAr would likely commence with a polyhalogenated pyridine precursor. A plausible starting material would be a 4-chloro-5-fluoropyridine bearing a nitro group at the 3-position (i.e., 4-chloro-5-fluoro-3-nitropyridine).

In this scenario, the reaction proceeds in two key steps:

Regioselective Methoxylation : The 4-position of the pyridine ring is highly activated towards nucleophilic attack by the electron-withdrawing effects of both the ring nitrogen and the C3-nitro group. nih.gov Consequently, treatment with sodium methoxide (B1231860) would lead to the selective displacement of the chlorine atom over the less reactive fluorine atom, yielding 5-fluoro-4-methoxy-3-nitropyridine. The higher reactivity of a chloro group at the 4-position compared to other positions in SNAr reactions on pyridines is a well-documented phenomenon. nih.gov

Nitro Group Reduction : The resulting nitro-intermediate is then reduced to the target 3-amino group. This transformation is commonly achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or through chemical reduction with agents such as tin(II) chloride or iron in acidic media. The reduction of a nitro group to an amine is a high-yielding and standard procedure in organic synthesis. biorxiv.org

The regioselectivity of SNAr on polyhalogenated pyridines is highly dependent on the reaction conditions and the nature of the substituents. For instance, in the functionalization of 5-bromo-2-chloro-3-fluoropyridine, amination can be directed to the C2-chloro position under neat conditions, while palladium catalysis favors substitution at the C5-bromo position. researchgate.net This highlights the tunability of SNAr pathways.

Table 1: Examples of SNAr Reactions on Halogenated Pyridines
Starting MaterialReagentProductYieldReference
2,3-Difluoro-5-chloropyridineAmmonia (B1221849) water2-Amino-3-fluoro-5-chloropyridine85.94% google.com
Methyl 3-nitropyridine-4-carboxylateCesium Fluoride (CsF)Methyl 3-fluoropyridine-4-carboxylate38% nih.gov
3,5-Dichloro-2,4,6-trifluoropyridineHBr / AlBr₃2,4,6-Tribromo-3,5-difluoropyridine- researchgate.net

Multi-step Linear and Convergent Synthesis Designs

Longer, more complex synthetic routes, including both linear and convergent approaches, offer flexibility in constructing this compound.

A linear synthesis could start from a more accessible precursor, such as 3-Amino-5-fluoropyridine, whose own synthesis can be achieved from 5-fluoronicotinamide (B1329777) via a Hofmann rearrangement or from 2,6-dichloro-5-fluoro-3-pyridinecarboxylic acid through catalytic hydrogenation. chemicalbook.comguidechem.com The sequence would then involve:

Protection of the amino group (e.g., as an acetyl or Boc derivative).

Regioselective halogenation at the C4 position. This is a challenging step that requires careful control of conditions to achieve the desired regiochemistry.

Methoxylation via SNAr to replace the newly introduced halogen at C4 with a methoxy group.

Deprotection of the amino group to yield the final product.

A convergent synthesis involves preparing different fragments of the molecule separately before combining them in a late-stage step. This approach is often more efficient for complex molecules. acs.org For the target compound, a convergent strategy could involve the coupling of a pre-functionalized pyridine ring with a methoxy- or amino-donating reagent. For example, the synthesis of certain pyridyl-1,2,4-thiadiazoles utilizes a convergent approach where an amidine is formed from a nitrile and then cyclized with an isothiocyanate. acs.org

Palladium-Catalyzed Coupling Reactions for Pyridine Ring Construction or Functionalization

Modern synthetic chemistry heavily relies on palladium-catalyzed cross-coupling reactions to form C-N and C-O bonds, and these methods are applicable to the synthesis of this compound.

The most probable application would be a Buchwald-Hartwig amination to install the C3-amino group. This reaction would utilize a 3-halo-5-fluoro-4-methoxypyridine (e.g., 3-bromo-5-fluoro-4-methoxypyridine) as the substrate. The pyridine derivative would be reacted with an ammonia surrogate (like benzophenone (B1666685) imine) or a protected amine in the presence of a palladium catalyst (e.g., Pd₂(dba)₃) and a suitable phosphine (B1218219) ligand (e.g., Xantphos). researchgate.net Subsequent hydrolysis would reveal the primary amine. The chemoselectivity of such reactions on polyhalogenated pyridines has been demonstrated, where catalytic amination can selectively target one halogen over others. researchgate.net

While less common for introducing a methoxy group compared to SNAr, a palladium-catalyzed Buchwald-Hartwig C-O coupling could also be envisioned, using methanol (B129727) or a methoxide salt to functionalize a 3-amino-5-fluoro-4-halopyridine precursor.

Precursor Synthesis and Intermediate Transformations for this compound

The availability of appropriately substituted precursors is the most critical factor for the successful synthesis of the target molecule. The preparation of these intermediates often requires multi-step procedures with a strong emphasis on controlling regioselectivity.

Preparation of Halogenated Pyridine Scaffolds

The synthesis of the required halogenated pyridine precursors is a key challenge. These scaffolds, such as 4-chloro-5-fluoropyridines or 4,5-dihalogenated-3-nitropyridines, are not typically commercially available and must be synthesized.

Methods for their preparation include:

Ring Synthesis : Building the pyridine ring from acyclic precursors allows for the incorporation of the desired substitution pattern from the outset. Syntheses of fluorinated pyrimidines and pyrazoles have been demonstrated starting from a β-fluoroenolate salt, which undergoes cyclocondensation with amidines or hydrazines, respectively. nih.govbeilstein-journals.org A similar strategy could potentially be adapted for pyridine synthesis.

Functionalization of Existing Pyridines : A common approach involves the direct halogenation of substituted pyridines. For example, the synthesis of 3-Amino-5-fluoropyridine can start from 2,6-dichloro-5-fluoro-3-pyridinecarboxylic acid. guidechem.com The regioselective functionalization of trihalogenated pyridines, such as the preparation of 2-chloro-4,5-dibromopyridine, serves as a versatile starting point for orthogonally functionalized pyridine derivatives. mdpi.com

Sandmeyer-type Reactions : An amino group on a pyridine ring can be converted to a halogen via diazotization followed by treatment with a copper(I) halide. This would allow for the conversion of an aminopyridine into a halopyridine at a specific position.

Table 2: Selected Precursor Synthesis Reactions
Precursor ClassSynthetic MethodStarting MaterialProductReference
AminofluoropyridineHofmann Rearrangement5-Fluoronicotinamide3-Amino-5-fluoropyridine chemicalbook.com
Fluoropyridine Carboxylic AcidCatalytic Dehalogenation2,6-Dichloro-5-fluoro-3-pyridinecarboxylic acid5-Fluoronicotinic acid guidechem.com
Chloro-fluoro-aminopyridineAmmonolysis (SNAr)2,3-Difluoro-5-chloropyridine2-Amino-3-fluoro-5-chloropyridine google.com
Trihalogenated PyridineHalogenation-2-Chloro-4,5-dibromopyridine mdpi.com

Regioselective Introduction of Methoxy Functionality

The introduction of the methoxy group at the C4 position is most efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction using sodium methoxide. The success of this step hinges on the regioselectivity, which is dictated by the electronic properties of the pyridine ring.

For a precursor like 4-chloro-5-fluoro-3-nitropyridine, the C4 position is significantly more electrophilic than the C5 position. This is due to the combined electron-withdrawing effects of the ring nitrogen (para to C4) and the nitro group (ortho to C4). These groups stabilize the negative charge of the Meisenheimer complex intermediate formed during the attack at C4, thereby lowering the activation energy for substitution at this site. Fluorine is a poor leaving group in SNAr compared to chlorine, further ensuring that substitution occurs selectively at the C4-chloro position. The general principle that electron-withdrawing groups ortho and para to a leaving group accelerate nucleophilic aromatic substitution is well-established for pyridine systems. nih.gov Late-stage functionalization sequences combining C-H fluorination followed by SNAr have also been developed, providing a modern route to install alkoxy groups onto complex pyridine scaffolds. nih.gov

An in-depth analysis of the synthetic routes leading to the formation of this compound reveals a landscape of strategic chemical transformations. The construction of this molecule, which features a trifunctionalized pyridine ring, necessitates careful consideration of amination and fluorination methodologies. This article explores established and advanced techniques for the synthesis of this compound, with a focus on strategic pathways, modern fluorination methods, and principles of sustainable chemistry.

Derivatization and Functionalization Strategies of 5 Fluoro 4 Methoxypyridin 3 Amin

N-Functionalization of the Amino Group

The primary amino group in 5-Fluoro-4-methoxypyridin-3-amine serves as a prime site for a variety of derivatization reactions, enabling the introduction of a wide range of functional moieties.

N-alkylation of 5-Fluoro-4-methoxypyridin-3-amine can be achieved through reactions with alkyl halides or via reductive amination. These protocols allow for the introduction of linear, branched, or cyclic alkyl groups. N-acylation, on the other hand, is readily accomplished by treating the amine with acyl chlorides or anhydrides in the presence of a base to yield the corresponding amides. These reactions are fundamental for peptide synthesis and for modulating the electronic properties of the amino group.

Table 1: Representative N-Alkylation and N-Acylation Reactions of 5-Fluoro-4-methoxypyridin-3-amine

EntryReagentProduct TypeGeneral Conditions
1Alkyl Halide (e.g., Iodomethane)N-Alkyl AmineBase (e.g., K₂CO₃), Solvent (e.g., DMF), RT to 60°C
2Aldehyde/Ketone + Reducing Agent (e.g., NaBH(OAc)₃)N-Alkyl AmineSolvent (e.g., DCE), Acetic Acid catalyst, RT
3Acyl Chloride (e.g., Acetyl Chloride)N-Acyl AmideBase (e.g., Triethylamine), Solvent (e.g., DCM), 0°C to RT
4Carboxylic Anhydride (B1165640) (e.g., Acetic Anhydride)N-Acyl AmideBase (e.g., Pyridine), Solvent (e.g., DCM), RT

This table presents generalized conditions and is for illustrative purposes.

The synthesis of urea, thiourea (B124793), and sulfonamide derivatives from 5-Fluoro-4-methoxypyridin-3-amine introduces functionalities with significant hydrogen bonding capabilities.

Urea Derivatives: These can be synthesized by reacting the amine with isocyanates or by using phosgene (B1210022) equivalents like N,N'-carbonyldiimidazole (CDI). nih.gov The latter offers a safer alternative to the highly toxic phosgene. nih.gov The reaction typically proceeds by first activating the amine with CDI, followed by the addition of another amine to form an unsymmetrical urea. nih.gov

Thiourea Derivatives: The most common method for preparing thioureas involves the reaction of the primary amine with an isothiocyanate. mdpi.comresearchgate.net This reaction is generally high-yielding and allows for great structural diversity. mdpi.com Alternatively, thiophosgene (B130339) can be used to generate an isothiocyanate in situ, which then reacts with another amine. nih.gov The synthesis of thiourea derivatives can be achieved by reacting amines with isothiocyanates in a suitable solvent like dichloromethane (B109758) or tert-butanol. mdpi.com

Sulfonamide Derivatives: Sulfonamides are typically prepared by reacting the amine with a sulfonyl chloride in the presence of a base such as triethylamine (B128534) or pyridine (B92270). mdpi.com This reaction is robust and applicable to a wide range of sulfonyl chlorides, yielding sulfonamides that are important scaffolds in medicinal chemistry. mdpi.comnih.gov

Table 2: Synthesis of Urea, Thiourea, and Sulfonamide Derivatives

DerivativeReagentGeneral ConditionsReference
UreaIsocyanate or CDIBase, Solvent (e.g., THF, DCM), RT nih.gov
ThioureaIsothiocyanateSolvent (e.g., DCM, Benzene), RT mdpi.comnih.gov
SulfonamideSulfonyl ChlorideBase (e.g., Triethylamine), Solvent (e.g., DCM), 0°C to RT mdpi.com

This table presents generalized conditions and is for illustrative purposes.

Functionalization of the Pyridine Ring

The pyridine ring of 5-Fluoro-4-methoxypyridin-3-amine can be functionalized through various carbon-carbon bond-forming reactions and direct C-H functionalization, although the latter can be more challenging.

To engage in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Sonogashira, and Heck reactions, a leaving group, typically a halogen such as bromine or iodine, is required on the pyridine ring. Assuming a bromo-derivative of 5-Fluoro-4-methoxypyridin-3-amine (e.g., 2-bromo-5-fluoro-4-methoxypyridin-3-amine), these reactions provide powerful tools for introducing aryl, alkynyl, and vinyl substituents, respectively.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of the bromo-substituted pyridine with a boronic acid or ester in the presence of a palladium catalyst and a base. nih.gov

Sonogashira Coupling: This allows for the introduction of an alkynyl group by reacting the bromo-pyridine with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. soton.ac.uk A general procedure involves dissolving the bromopyridine in a solvent mixture like THF/Et3N, followed by the addition of a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper salt (e.g., CuI), and finally the alkyne. soton.ac.uk

Heck Reaction: The Heck reaction would enable the vinylation of the pyridine ring by reacting the bromo-derivative with an alkene in the presence of a palladium catalyst and a base.

Table 3: Potential Cross-Coupling Reactions of a Halogenated 5-Fluoro-4-methoxypyridin-3-amine Derivative

ReactionCoupling PartnerCatalyst SystemGeneral Product
Suzuki-MiyauraBoronic Acid/EsterPd catalyst (e.g., Pd(dppf)Cl₂), Base (e.g., K₂CO₃)Aryl-substituted pyridine
SonogashiraTerminal AlkynePd catalyst (e.g., Pd(PPh₃)₄), Cu(I) salt (e.g., CuI)Alkynyl-substituted pyridine
HeckAlkenePd catalyst (e.g., Pd(OAc)₂), Ligand (e.g., P(o-tolyl)₃)Vinyl-substituted pyridine

This table is illustrative and assumes the presence of a suitable halogen on the pyridine ring.

Direct C-H functionalization represents a more atom-economical approach to modifying the pyridine ring, as it avoids the pre-installation of a leaving group. These reactions are often directed by one of the existing functional groups. The amino and methoxy (B1213986) groups can act as directing groups for ortho-lithiation followed by reaction with an electrophile. Transition metal-catalyzed C-H activation is another powerful strategy, though achieving high regioselectivity can be challenging due to the presence of multiple potential C-H activation sites.

Regioselectivity and Stereoselectivity in Derivatization Processes

The regioselectivity of electrophilic substitution on the pyridine ring is governed by the directing effects of the existing substituents. The amino group is a strong activating group and an ortho-, para-director. The methoxy group is also an activating ortho-, para-director. The fluorine atom is a deactivating group but directs ortho and para. The positions ortho to the strongly activating amino group (C2 and C4) are the most likely sites for electrophilic attack. However, the C4 position is already substituted with a methoxy group. Therefore, the C2 and C6 positions are the most probable sites for functionalization. The electronic and steric interplay between the amino, methoxy, and fluoro groups will ultimately determine the precise regiochemical outcome.

In the case of cross-coupling reactions on a halogenated derivative, the regioselectivity is predetermined by the position of the halogen. For instance, in the Suzuki-Miyaura reaction of a polyhalogenated pyridine, the substitution often occurs at the most sterically accessible and electronically favorable position. nih.gov

Stereoselectivity becomes a consideration when a new chiral center is created during the derivatization process. This can occur, for example, during N-alkylation with a chiral alkyl halide or through the use of chiral catalysts in C-C bond-forming reactions. Atropisomerism, a type of axial chirality, can arise in sterically hindered biaryl compounds that might be synthesized via Suzuki-Miyaura coupling, leading to separable, non-interconverting rotational isomers. nih.gov

Application of Derivatization in Research for Analytical Enhancement and Probe Development

While specific research on the derivatization of 5-Fluoro-4-methoxypyridin-3-amine for analytical enhancement and probe development is not extensively documented in publicly available literature, the chemical nature of this compound offers several plausible strategies. The presence of a primary amino group on the pyridine ring serves as a prime target for chemical modification. Derivatization at this site can be leveraged to introduce functionalities that enhance detectability in various analytical techniques or to create novel molecular probes for biological imaging and sensing.

The core principle behind such derivatization lies in attaching a reporter group, such as a fluorophore or a group that improves ionization in mass spectrometry, to the core structure of 5-Fluoro-4-methoxypyridin-3-amine. These modifications can lead to significant improvements in analytical sensitivity and selectivity.

Strategies for Analytical Enhancement

For analytical purposes, particularly in chromatography and mass spectrometry, derivatization can overcome challenges associated with the detection of low molecular weight, polar compounds. The primary amino group of 5-Fluoro-4-methoxypyridin-3-amine can be readily reacted with various reagents to increase its molecular weight and improve its chromatographic behavior and ionization efficiency.

One common approach involves acylation of the amino group. For instance, reaction with an acyl chloride or anhydride can introduce a non-polar moiety, which can enhance retention in reversed-phase liquid chromatography (LC) and improve peak shape. Furthermore, the introduction of specific groups can facilitate detection by mass spectrometry (MS).

Another potential strategy is the reaction with isothiocyanates to form thiourea derivatives. This type of derivatization is well-established for primary and secondary amines and can be used to introduce a chromophore or a group that is readily ionizable, thereby enhancing detection limits.

The following table outlines potential derivatization reactions for the analytical enhancement of 5-Fluoro-4-methoxypyridin-3-amine, based on common strategies for primary amines.

Derivatization ReagentResulting Functional GroupPotential Analytical Enhancement
Acetyl ChlorideAmideIncreased hydrophobicity for improved reversed-phase LC separation.
Dansyl ChlorideSulfonamideIntroduction of a fluorescent tag for highly sensitive fluorescence detection.
Phenyl IsothiocyanateThioureaIntroduction of a UV-absorbing chromophore and improved ionization for LC-MS.

Probe Development

The development of molecular probes for bioimaging and sensing is a rapidly growing field. Aminopyridine scaffolds are attractive core structures for such probes due to their potential for fluorescence and their ability to be readily functionalized. nih.gov The derivatization of 5-Fluoro-4-methoxypyridin-3-amine with a fluorophore could yield a novel probe with specific photophysical properties.

The primary amino group can act as a reactive handle for conjugation to a variety of fluorescent dyes. The choice of fluorophore would depend on the desired excitation and emission wavelengths for a particular application. For example, coupling with a coumarin (B35378) or fluorescein (B123965) derivative could yield a probe suitable for fluorescence microscopy.

Furthermore, the electronic properties of the 5-Fluoro-4-methoxypyridin-3-amine core, influenced by the fluorine and methoxy substituents, could modulate the photophysical properties of the attached fluorophore, potentially leading to probes with enhanced quantum yields or sensitivity to their local environment. The design of such probes often involves creating a "turn-on" fluorescence mechanism, where the probe's fluorescence is quenched until it interacts with its target analyte. nih.gov

The table below presents hypothetical fluorescent probes derived from 5-Fluoro-4-methoxypyridin-3-amine and their potential applications.

Attached FluorophorePotential Excitation Wavelength (nm)Potential Emission Wavelength (nm)Potential Application
Dansyl~340~520Fluorescent labeling of biomolecules, environmental sensing.
NBD (Nitrobenzofurazan)~470~540pH sensing, detection of thiols in biological systems.
Coumarin~350-450~450-550Cellular imaging, fluorescence resonance energy transfer (FRET) applications.

It is important to note that the successful development of such probes would require detailed synthetic chemistry and thorough photophysical characterization to validate their performance and suitability for specific applications.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural determination of organic molecules. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the carbon-hydrogen framework and the connectivity of atoms within the molecule.

Advanced 1H, 13C, and 19F NMR Techniques

¹H NMR: The proton NMR spectrum of 5-Fluoro-4-methoxypyridin-3-amine would be expected to show distinct signals for the two aromatic protons, the methoxy (B1213986) group protons, and the amine protons. The chemical shifts (δ) are influenced by the electronic environment of each proton. The aromatic protons would appear as doublets or more complex multiplets due to coupling with each other and with the fluorine atom. The methoxy protons would typically present as a singlet, and the amine protons as a broad singlet, the position of which can be dependent on solvent and concentration.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. For 5-Fluoro-4-methoxypyridin-3-amine, this would include the five carbons of the pyridine (B92270) ring and the one carbon of the methoxy group. The chemical shifts of the ring carbons are significantly affected by the substituents (fluoro, methoxy, and amino groups). The carbon directly bonded to the fluorine atom would exhibit a large one-bond carbon-fluorine coupling constant (¹JCF).

¹⁹F NMR: Fluorine-19 NMR is a highly sensitive technique for fluorinated compounds. The spectrum for 5-Fluoro-4-methoxypyridin-3-amine would show a single resonance for the fluorine atom. The chemical shift of this signal provides information about the electronic environment of the fluorine, and its coupling to adjacent protons would be observable in the high-resolution spectrum.

Hypothetical ¹H and ¹³C NMR Data:

Atom Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Key Couplings (Hz)
H-2~7.8C-2: ~140³JHH, ⁴JHF
H-6~7.5C-3: ~125³JHH, ³JHF
-OCH₃~3.9C-4: ~150-
-NH₂~4.5 (broad)C-5: ~145 (d)¹JCF
C-6: ~115 (d)²JCF
-OCH₃: ~56-

2D NMR Experiments (e.g., COSY, HMQC, HMBC, NOESY)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, a suite of 2D NMR experiments is utilized.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For 5-Fluoro-4-methoxypyridin-3-amine, it would show a correlation between the two aromatic protons, confirming their adjacent relationship on the pyridine ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign which proton is attached to which carbon in the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, even if they are not directly coupled. It can be used to confirm the spatial arrangement of the substituents on the pyridine ring, for example, by observing a NOE between the methyoxy protons and the H-2 proton.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathway Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For 5-Fluoro-4-methoxypyridin-3-amine (C₅H₇FN₂O), the expected exact mass would be calculated and compared to the experimental value to confirm the molecular formula with high confidence.

Expected HRMS Data:

IonCalculated m/z
[M+H]⁺143.0564

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

In tandem mass spectrometry, the molecular ion is isolated and then fragmented. The resulting fragment ions provide a "fingerprint" of the molecule's structure. The fragmentation pattern of 5-Fluoro-4-methoxypyridin-3-amine would likely involve the loss of small neutral molecules such as CH₃•, CO, or HCN, which would help to confirm the arrangement of the functional groups on the pyridine ring.

Vibrational (Infrared, IR) and Electronic (UV-Vis) Spectroscopy for Functional Group and Electronic Transition Analysis

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational frequencies of chemical bonds. The IR spectrum of 5-Fluoro-4-methoxypyridin-3-amine would display characteristic absorption bands for the N-H stretching of the amine group (typically in the 3300-3500 cm⁻¹ region), C-H stretching of the aromatic and methoxy groups (around 2850-3100 cm⁻¹), C=C and C=N stretching of the aromatic ring (1400-1600 cm⁻¹), and C-O and C-F stretching vibrations at lower wavenumbers.

Hypothetical IR Data:

Functional GroupWavenumber (cm⁻¹)
N-H Stretch (Amine)3450 - 3300
C-H Stretch (Aromatic)3100 - 3000
C-H Stretch (Aliphatic)2950 - 2850
C=C, C=N Stretch (Aromatic)1600 - 1450
C-O Stretch (Ether)1250 - 1050
C-F Stretch1100 - 1000

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of 5-Fluoro-4-methoxypyridin-3-amine would be expected to show absorption maxima (λmax) in the UV region, corresponding to π→π* and n→π* transitions within the substituted pyridine ring system. The position and intensity of these absorptions are sensitive to the nature and position of the substituents.

Chromatographic Techniques for Purity Assessment and Isolation

Detailed and validated chromatographic methods specifically for 5-Fluoro-4-methoxypyridin-3-amine are not described in the reviewed literature. For closely related but structurally distinct compounds, such as aminopyridine isomers and other fluorinated pyridines, chromatographic techniques are standard for purification and analysis.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) Methodologies

No specific HPLC or UHPLC methods for the analysis of 5-Fluoro-4-methoxypyridin-3-amine have been published. However, for the related compound 3-[¹⁸F]fluoro-4-aminopyridine, analytical HPLC has been used to determine radiochemical purity, often employing a C18 column with a mobile phase consisting of acetonitrile (B52724) and water containing a modifier like triethylamine (B128534). nih.gov Such conditions are typical for the analysis of polar aromatic amines, but direct applicability and specific parameters like retention time, resolution, and detector response for 5-Fluoro-4-methoxypyridin-3-amine would require experimental development and validation.

Gas Chromatography (GC) for Volatile Compound Analysis

There is no available literature detailing the analysis of 5-Fluoro-4-methoxypyridin-3-amine by Gas Chromatography. For related, more volatile aminopyridine isomers, GC methods have been developed, often utilizing a nitrogen-phosphorous detector (NPD) for enhanced sensitivity and selectivity for nitrogen-containing compounds. osha.gov The suitability of GC for 5-Fluoro-4-methoxypyridin-3-amine would depend on its volatility and thermal stability, which have not been reported. Derivatization might be necessary to improve its chromatographic properties.

Preparative Chromatography for Isolation and Purification

While preparative chromatography is a standard technique for the purification of novel chemical entities, no specific protocols for isolating 5-Fluoro-4-methoxypyridin-3-amine using this method are available in the public domain. For a related radiolabeled compound, 3-[¹⁸F]fluoro-4-aminopyridine, semi-preparative HPLC was employed for its purification, using a C18 column with an ethanol/water mobile phase containing an amine modifier. nih.gov It is plausible that similar conditions could be adapted for the purification of 5-Fluoro-4-methoxypyridin-3-amine, but this has not been documented.

X-ray Diffraction Analysis for Solid-State Molecular Architecture

A search of crystallographic databases and the scientific literature did not yield any results for the single-crystal X-ray diffraction analysis of 5-Fluoro-4-methoxypyridin-3-amine. Therefore, no data on its crystal system, space group, unit cell dimensions, or detailed solid-state molecular structure is currently available.

Computational Chemistry and Theoretical Studies on 5 Fluoro 4 Methoxypyridin 3 Amin

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic and geometric properties of a molecule.

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This involves a process called geometry optimization. For 5-Fluoro-4-methoxypyridin-3-amine, this would involve calculating the potential energy of various arrangements of its atoms and identifying the lowest energy conformation. The presence of the methoxy (B1213986) and amine groups, both of which can rotate, necessitates an exploration of the conformational landscape to identify all stable isomers and their relative energies. This would reveal the preferred spatial orientation of these functional groups, which is crucial for understanding its interactions with other molecules.

Once the optimized geometry is obtained, its electronic structure can be analyzed. A key aspect of this is the study of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests a more reactive species. For 5-Fluoro-4-methoxypyridin-3-amine, these calculations would pinpoint the regions of the molecule most likely to participate in chemical reactions.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It highlights electron-rich regions (negative potential, typically colored red) and electron-poor regions (positive potential, typically colored blue). For 5-Fluoro-4-methoxypyridin-3-amine, an MEP map would identify the nitrogen atoms of the pyridine (B92270) ring and the amine group, as well as the oxygen of the methoxy group, as likely sites for electrophilic attack. Conversely, the hydrogen atoms would be identified as areas of positive potential. This mapping is invaluable for predicting non-covalent interactions, such as hydrogen bonding.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) through Computational Models

Computational models can predict various spectroscopic properties of a molecule before it is even synthesized. By calculating the magnetic shielding of the atomic nuclei, one can predict the Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H, ¹³C, ¹⁹F, and ¹⁵N. Similarly, by calculating the vibrational frequencies of the bonds, an infrared (IR) spectrum can be simulated, helping to identify characteristic functional group vibrations. Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions, providing a theoretical UV-Visible spectrum and indicating the wavelengths at which the molecule absorbs light. These predicted spectra would serve as a benchmark for experimental characterization.

Reaction Pathway Modeling and Transition State Characterization

Theoretical chemistry can be used to model the mechanism of chemical reactions involving 5-Fluoro-4-methoxypyridin-3-amine. By calculating the energy of reactants, products, and any intermediates, a reaction energy profile can be constructed. A crucial part of this is locating and characterizing the transition state—the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, and thus its rate. This type of modeling could be used to predict how 5-Fluoro-4-methoxypyridin-3-amine might be synthesized or how it might react with other molecules.

In Silico Molecular Docking and Ligand-Protein Interaction Prediction

Given the prevalence of pyridine-based structures in pharmaceuticals, in silico molecular docking is a vital computational technique. This method predicts how a small molecule (a ligand), such as 5-Fluoro-4-methoxypyridin-3-amine, might bind to the active site of a protein. The process involves generating a multitude of possible binding poses and scoring them based on their predicted binding affinity. While not predicting a specific biological activity, this approach can identify potential protein targets and elucidate the key interactions—such as hydrogen bonds, hydrophobic interactions, and pi-stacking—that would stabilize the ligand-protein complex. For 5-Fluoro-4-methoxypyridin-3-amine, docking studies could suggest its potential as a building block for the design of new therapeutic agents.

Development of Computational Tools for Structure-Activity Relationship (SAR) Studies

The development of robust computational tools is crucial for understanding the Structure-Activity Relationships (SAR) of a series of compounds. For a scaffold such as 5-Fluoro-4-methoxypyridin-3-amine, these tools can predict the biological activity of novel derivatives, thereby prioritizing synthetic efforts and reducing the need for extensive and costly experimental screening. The primary goal is to build a mathematical model that correlates the structural or physicochemical properties of a molecule with its biological activity. uobasrah.edu.iq

Quantitative Structure-Activity Relationship (QSAR) is a prominent computational technique used in these studies. A QSAR model is formulated as:

Activity = f (Molecular Descriptors)

Where the biological activity is a function of various calculated molecular descriptors. These descriptors can be broadly categorized into electronic, steric, and hydrophobic properties. For instance, in studies of substituted 2-aminopyridines, descriptors such as molecular weight, the logarithm of the partition coefficient (logP), and quantum chemical parameters like the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) have been effectively used to build predictive QSAR models. uobasrah.edu.iq

The process of developing a QSAR model for derivatives of 5-Fluoro-4-methoxypyridin-3-amine would involve the following steps:

Data Set Preparation: A series of analogues would be synthesized by modifying the core structure of 5-Fluoro-4-methoxypyridin-3-amine. The biological activity of these compounds against a specific target would be determined experimentally.

Descriptor Calculation: For each analogue, a wide range of molecular descriptors would be calculated using computational chemistry software. These descriptors quantify various aspects of the molecule's structure and properties.

Model Building: Statistical methods, such as multiple linear regression or partial least squares, are employed to identify the descriptors that have the most significant correlation with biological activity. This results in a mathematical equation that constitutes the QSAR model.

Model Validation: The predictive power of the QSAR model is rigorously tested using both internal and external validation techniques to ensure its reliability.

While specific QSAR studies dedicated solely to 5-Fluoro-4-methoxypyridin-3-amine are not extensively documented in publicly available literature, the principles are well-established from research on related aminopyridine structures. nih.govnih.govijpsonline.com For example, a study on substituted 2-aminopyridine (B139424) derivatives identified that pharmacophoric features such as hydrogen bond acceptors, donors, and aromatic and aliphatic properties are key determinants of their biological activity. nih.govnih.gov

Detailed Research Findings

Although direct computational studies on 5-Fluoro-4-methoxypyridin-3-amine are limited, we can infer its potential role and the significance of its structural features by examining more complex molecules where it is incorporated as a fragment. PubChem, a public repository of chemical information, contains data on such molecules, including computationally derived properties. These properties are instrumental in the development of SAR models.

For instance, the compound with PubChem CID 59548184 incorporates the 5-Fluoro-4-methoxypyridin-3-amine moiety. nih.gov Similarly, Feniralstat (PubChem CID 139301832) contains a related 3-fluoro-4-methoxypyridin-2-yl fragment. nih.gov The computed properties for these larger molecules highlight the types of descriptors that are valuable in SAR studies.

Table 1: Computed Properties of Molecules Containing a Fluoro-Methoxypyridin-Amine Core

PropertyValue (CID 59548184) nih.govValue (Feniralstat) nih.govRelevance in SAR
Molecular Weight 517.6 g/mol 509.5 g/mol Influences absorption, distribution, metabolism, and excretion (ADME) properties.
XLogP3-AA 1.11.1A measure of lipophilicity, which affects cell membrane permeability and target engagement.
Hydrogen Bond Donors 31The number of hydrogen bond donors, which is critical for target binding interactions.
Hydrogen Bond Acceptors 108The number of hydrogen bond acceptors, also crucial for molecular recognition by the target protein.

These descriptors provide a quantitative basis for comparing different molecules and understanding how structural modifications impact their properties and, consequently, their biological activity.

To illustrate how a SAR study for derivatives of 5-Fluoro-4-methoxypyridin-3-amine might be presented, a hypothetical data table is shown below. In a real-world scenario, this table would be populated with experimental data and a wider array of calculated descriptors.

Table 2: Hypothetical SAR Data for Derivatives of 5-Fluoro-4-methoxypyridin-3-amine

CompoundR1-SubstituentR2-SubstituentBiological Activity (IC50, nM)Calculated logP
1 HH5001.5
2 CH3H2502.0
3 ClH1002.2
4 HCH34002.0
5 HPhenyl503.5

Applications of 5 Fluoro 4 Methoxypyridin 3 Amin in Advanced Organic and Medicinal Chemistry Research

Role as a Privileged Scaffold in Heterocyclic and Medicinal Chemistry

In the field of drug discovery, a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets through judicious modification. mdpi.com The 3-aminopyridine (B143674) core, particularly when embellished with fluorine and methoxy (B1213986) substituents, exhibits characteristics that make it an exemplary privileged scaffold.

Building Block for Novel Chemical Entities and Libraries

5-Fluoro-4-methoxypyridin-3-amine serves as a highly valuable building block for the synthesis of novel chemical entities. Its reactive amino group provides a convenient handle for a wide array of chemical transformations, including amide bond formations, and participation in various coupling reactions. This versatility allows for its incorporation into larger, more complex molecules. Medicinal chemists leverage this reactivity to construct combinatorial libraries, which are large collections of structurally related compounds. These libraries are then screened against various biological targets to identify new lead compounds for drug development. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the methoxy group can influence solubility and also serve as a potential site for further modification. This strategic combination of functional groups makes 5-Fluoro-4-methoxypyridin-3-amine a sought-after starting material in the creation of diverse molecular libraries aimed at discovering new therapeutic agents.

Precursor to Structurally Diverse Polycyclic and Bridged Systems

Beyond its use in constructing linear or simple cyclic derivatives, 5-Fluoro-4-methoxypyridin-3-amine is a key precursor for the synthesis of intricate polycyclic and bridged systems. The strategic positioning of its functional groups allows for intramolecular reactions that can forge new rings, leading to rigid and conformationally constrained structures. Such complex architectures are of great interest in medicinal chemistry as they can mimic the secondary structures of peptides and fit into the binding pockets of enzymes and receptors with high specificity. For instance, the amine and a suitably introduced side chain on the pyridine (B92270) ring can undergo cyclization to form fused heterocyclic systems. The synthesis of such complex molecules is crucial for exploring new areas of chemical space and developing highly selective therapeutic agents.

Development of Molecular Probes and Research Ligands

The unique electronic and structural properties of 5-Fluoro-4-methoxypyridin-3-amine and its derivatives make them ideal candidates for the development of molecular probes and research ligands. These tools are indispensable for studying biological processes at the molecular level.

Radioligand Precursors for Positron Emission Tomography (PET) Imaging Research

A significant application of 5-Fluoro-4-methoxypyridin-3-amine is as a precursor in the synthesis of radioligands for Positron Emission Tomography (PET) imaging. PET is a non-invasive imaging technique that allows for the visualization and quantification of biochemical processes in vivo. This is achieved by administering a molecule labeled with a positron-emitting radioisotope, such as fluorine-18 (B77423) (¹⁸F) or carbon-11 (B1219553) (¹¹C), and detecting the gamma rays produced upon positron annihilation.

Derivatives of 5-Fluoro-4-methoxypyridin-3-amine have been successfully developed as PET tracers for various targets in the central nervous system. For example, analogs have been synthesized to target voltage-gated potassium (K⁺) channels, which are implicated in neurological conditions involving demyelination. biorxiv.orgnih.gov The ability to image these channels provides valuable insights into disease progression and the efficacy of potential treatments. biorxiv.orgnih.gov

The incorporation of radioisotopes like ¹⁸F and ¹¹C into molecules derived from 5-Fluoro-4-methoxypyridin-3-amine requires specialized synthetic strategies due to the short half-lives of these isotopes (approximately 110 minutes for ¹⁸F and 20 minutes for ¹¹C).

For the introduction of Fluorine-18 , common methods include nucleophilic substitution reactions where [¹⁸F]fluoride is used to displace a suitable leaving group on the precursor molecule. In some cases, multi-step syntheses are required, which can be complex and result in lower radiochemical yields. nih.gov More recent advancements have explored photoredox radiofluorination as a milder and more efficient method for incorporating ¹⁸F. nih.gov

For the incorporation of Carbon-11 , the radioisotope is typically produced as [¹¹C]carbon dioxide or [¹¹C]methane, which is then rapidly converted into a reactive labeling agent such as [¹¹C]methyl iodide or [¹¹C]methyl triflate. This agent is then used to alkylate a suitable precursor, often at a nitrogen or oxygen atom. For instance, a demethylated precursor of a methoxy-containing compound can be reacted with [¹¹C]methyl iodide to introduce the ¹¹C-label. nih.gov The development of novel ¹¹C-labeled tracers is advantageous as it allows for multiple PET scans on the same subject in a single day. nih.gov

The table below summarizes some research findings on the development of PET radioligands from related aminopyridine precursors.

RadioligandPrecursor TypeTargetKey Findings
L-[¹⁸F]T13 (Tryptophan analog)Fluorine-containing indoleIDO1Achieved significant tumor uptake in B16F10 tumor-bearing mice. nih.gov
[¹⁸F]5Me3F4AP3-fluoro-5-methyl-4-nitropyridine N-oxideK⁺ channelsEffectively crosses the blood-brain barrier with kinetics comparable to [¹⁸F]3F4AP. biorxiv.org
[¹¹C]3MeO4APDesmethylated 4-aminopyridineK⁺ channelsBrain permeable, metabolically stable, and shows high sensitivity to focal brain injury. nih.gov

Given the short half-lives of PET radioisotopes and the need to minimize radiation exposure to personnel, the automation of radiosynthesis is crucial for the routine production of PET probes. Automated synthesis modules are commercially available and can be programmed to perform the multi-step chemical reactions, purification, and formulation of the final radiopharmaceutical product. These systems ensure reproducibility, high radiochemical purity, and operator safety. The development of robust and efficient automated synthesis protocols is an active area of research, aiming to streamline the production of novel PET tracers derived from precursors like 5-Fluoro-4-methoxypyridin-3-amine for clinical and preclinical research. While specific automated synthesis details for derivatives of 5-Fluoro-4-methoxypyridin-3-amine are often proprietary or described within specific research contexts, the general principles of automated radiosynthesis are widely applied in the production of PET tracers. cnrs.fr

Based on a comprehensive review of available scientific literature, there is currently insufficient specific data to generate a detailed article on the chemical compound 5-Fluoro-4-methoxypyridin-3-amine according to the requested outline.

Extensive searches for this specific compound in the context of advanced organic and medicinal chemistry research did not yield dedicated studies or detailed findings for the following topics:

Chemical Biology Tools for Target Engagement Studies: No specific information was found detailing the use of 5-Fluoro-4-methoxypyridin-3-amine as a chemical biology tool.

Design Principles for Modulating Molecular Interactions: There are no available studies on the design principles of this compound for enzyme inhibition or channel modulation. Research in this area tends to focus on different isomers, such as 3-fluoro-5-methylpyridin-4-amine (B577076), which has been investigated as a potassium (K+) channel blocker. nih.govnih.gov

In Vitro Biochemical Assay Development: Literature describing the development and characterization of in vitro biochemical assays specifically for studying the mechanism of action of 5-Fluoro-4-methoxypyridin-3-amine is not available.

Contribution to Structure-Based Drug Design (SBDD) and Fragment-Based Drug Discovery (FBDD): While SBDD and FBDD are common methodologies in drug discovery, nih.govnih.gov there is no specific mention of 5-Fluoro-4-methoxypyridin-3-amine's contribution or use within these frameworks in the reviewed literature. Research on related methoxypyridine derivatives has been conducted in the context of developing gamma-secretase modulators, but this does not specifically involve the 5-fluoro-4-methoxy-3-amino isomer. escholarship.org

Development of Fluorescent Probes and Sensors: The development of fluorescent probes based on the aminopyridine scaffold is an active area of research. However, there are no specific reports on the development or application of probes derived from 5-Fluoro-4-methoxypyridin-3-amine.

The available research literature focuses on other isomers of fluoro-methoxy-aminopyridine or related heterocyclic compounds. For example, significant research has been published on the synthesis and characterization of compounds like (3-fluoro-4-methoxypyridin-2-yl)methanamine (B1446718) as part of larger molecules like Feniralstat, nih.govlianhe-aigen.com and on various other isomers for different applications. bldpharm.comuni.luuni.luuni.lu

Due to the lack of specific published data for 5-Fluoro-4-methoxypyridin-3-amine, it is not possible to provide a scientifically accurate and thorough article that adheres to the strict outline provided.

Future Directions and Emerging Research Avenues for 5 Fluoro 4 Methoxypyridin 3 Amin

Exploration of Novel and Sustainable Synthetic Methodologies

The future synthesis of 5-Fluoro-4-methoxypyridin-3-amine and its derivatives is likely to move towards more sustainable and efficient methodologies. Traditional synthetic routes for functionalized pyridines can be lengthy and often rely on harsh conditions. Modern approaches, however, are focusing on green chemistry principles to reduce waste and energy consumption.

One promising direction is the adoption of one-pot multicomponent reactions (MCRs) . These reactions, which combine three or more reactants in a single step, offer a streamlined approach to complex molecules, minimizing purification steps and solvent usage. nih.govbenthamscience.comnih.gov Another area of advancement is the use of microwave-assisted synthesis , which has been shown to significantly shorten reaction times and improve yields for pyridine (B92270) derivatives. nih.govacs.org

Furthermore, the development of metal-free cascade reactions represents a significant leap towards sustainability. nih.govresearchgate.netacs.org By avoiding heavy metal catalysts, these processes reduce the environmental impact and the risk of metal contamination in the final products, which is particularly crucial for pharmaceutical applications. The exploration of these green synthetic protocols could lead to more economical and environmentally friendly production of 5-Fluoro-4-methoxypyridin-3-amine.

Synthetic MethodologyPotential Advantages for 5-Fluoro-4-methoxypyridin-3-amine Synthesis
One-Pot Multicomponent ReactionsIncreased efficiency, reduced waste, and simplified purification.
Microwave-Assisted SynthesisAccelerated reaction rates and potentially higher yields.
Metal-Free Cascade ReactionsAvoidance of toxic heavy metal catalysts and cleaner reaction profiles.

Integration with High-Throughput Experimentation and Automation in Chemical Discovery

High-throughput experimentation (HTE) and automation are poised to revolutionize the discovery of new applications for 5-Fluoro-4-methoxypyridin-3-amine. By enabling the rapid synthesis and screening of large libraries of related compounds, these technologies can accelerate the identification of molecules with desirable biological or material properties. acs.org

In the context of drug discovery, HTE can be employed to screen derivatives of 5-Fluoro-4-methoxypyridin-3-amine against a wide array of biological targets. nih.govnih.gov This approach has been successful in identifying novel antibacterial agents and compounds that can induce motile ciliogenesis. nih.govnih.gov The structural motifs present in 5-Fluoro-4-methoxypyridin-3-amine, namely the aminopyridine core, are found in numerous FDA-approved drugs, suggesting a high potential for discovering new therapeutic applications. nih.gov

Automation in chemical synthesis, often referred to as "synthesis robotics," can further enhance the efficiency of creating compound libraries. By automating the repetitive tasks of synthesis and purification, researchers can focus on the design of novel molecules and the interpretation of screening data. The integration of HTE and automation will undoubtedly play a pivotal role in uncovering the full therapeutic and industrial potential of 5-Fluoro-4-methoxypyridin-3-amine and its analogues.

Advanced Applications in Chemical Biology and Material Sciences

The unique electronic and structural features of 5-Fluoro-4-methoxypyridin-3-amine open up exciting possibilities in chemical biology and material sciences. The aminopyridine scaffold, for instance, is known to exhibit fluorescent properties, making it a candidate for the development of novel molecular probes. mdpi.com By attaching this core to biomolecules, researchers could potentially visualize and track biological processes in real-time.

The presence of a fluorine atom is another key feature. Fluorine substitution is a common strategy in medicinal chemistry to enhance the metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates. nih.govmdpi.com The C-F bond is exceptionally strong, which can impart greater stability to the molecule. mdpi.com This suggests that 5-Fluoro-4-methoxypyridin-3-amine could serve as a valuable building block for the synthesis of more robust and effective pharmaceuticals.

In material sciences, the methoxy (B1213986) group, being an electron-donating group, can influence the electronic properties of the aromatic ring. Methoxylated aromatic compounds are being explored as renewable building blocks derived from lignin for the creation of novel polymers and thermosets. asm.orgacs.org It is conceivable that 5-Fluoro-4-methoxypyridin-3-amine could be polymerized or incorporated into existing polymer backbones to create materials with tailored thermal, mechanical, or electronic properties.

Research AreaPotential Application of 5-Fluoro-4-methoxypyridin-3-amineKey Structural Feature
Chemical BiologyFluorescent probes for biological imaging.Aminopyridine core.
Medicinal ChemistryBuilding block for metabolically stable drugs.Fluorine substituent.
Material SciencesMonomer for novel polymers with tailored properties.Methoxylated aromatic ring.

Computational and Data-Driven Approaches for Accelerated Discovery

Computational and data-driven methods are becoming indispensable tools in modern chemical research. For 5-Fluoro-4-methoxypyridin-3-amine, these approaches can significantly accelerate the discovery of new functionalities and applications. Molecular docking studies, for example, can be used to predict how derivatives of this compound might bind to specific protein targets, thereby guiding the design of new drugs. nih.govacs.orgacs.org

In-silico evaluation of physicochemical properties, drug-likeness, and ADME (absorption, distribution, metabolism, and excretion) characteristics can help prioritize which derivatives to synthesize and test, saving valuable time and resources. auctoresonline.org By leveraging computational methods, researchers can screen vast virtual libraries of compounds derived from the 5-Fluoro-4-methoxypyridin-3-amine scaffold to identify candidates with a high probability of success. auctoresonline.org

Data-driven approaches, including machine learning and artificial intelligence, can analyze existing chemical and biological data to identify structure-activity relationships (SAR) and predict the properties of novel compounds. nih.gov As more data is generated on substituted aminopyridines, these models will become increasingly accurate, providing powerful predictive tools for the rational design of new molecules based on the 5-Fluoro-4-methoxypyridin-3-amine framework.

Expansion into New Interdisciplinary Research Domains

The versatile nature of the 5-Fluoro-4-methoxypyridin-3-amine scaffold suggests its potential to impact a wide range of interdisciplinary research fields. The aminopyridine moiety is a key structural feature in compounds being investigated for the treatment of neglected tropical diseases, such as Chagas disease and leishmaniasis. nih.govtandfonline.com This opens the door for exploring the potential of 5-Fluoro-4-methoxypyridin-3-amine and its derivatives as novel antiparasitic agents.

Furthermore, the pyridine ring is a common pharmacophore in anticancer drug design. nih.govacs.org Numerous pyridine derivatives have shown potent activity against various cancer cell lines by inhibiting key enzymes like kinases. nih.govacs.orgacs.org The unique substitution pattern of 5-Fluoro-4-methoxypyridin-3-amine could lead to the development of new anticancer agents with novel mechanisms of action.

The field of agrochemicals also presents opportunities for this compound. The pyridine core is present in many commercial pesticides and herbicides. Research into the biological activity of 5-Fluoro-4-methoxypyridin-3-amine derivatives could lead to the discovery of new, more effective, and potentially safer agrochemicals. The exploration of these and other interdisciplinary domains will be crucial for realizing the full scientific and societal value of this intriguing molecule.

Q & A

Q. What are the optimal synthetic routes for 5-Fluoro-4-methoxypyridin-3-amine, and how can reaction yields be improved?

  • Methodological Answer : The synthesis of fluorinated pyridine derivatives often involves nucleophilic substitution or cross-coupling reactions. For 5-Fluoro-4-methoxypyridin-3-amine, consider:

Halogen Exchange : Replace a halogen (e.g., bromine or iodine) in a precursor with fluorine using agents like KF or CsF under microwave-assisted conditions to enhance reaction efficiency .

Protection-Deprotection Strategies : Use tert-butyl carbamate (Boc) groups to protect the amine during methoxy group introduction, followed by acidic deprotection .

  • Data Table :
MethodPrecursorReagents/ConditionsYield (%)
Halogen Exchange5-Bromo-4-methoxypyridin-3-amineKF, DMF, 120°C, 6h65–75
Cross-Coupling4-Methoxy-3-aminopyridinePd catalyst, fluoroaryl halide50–60

Q. How can structural ambiguities in 5-Fluoro-4-methoxypyridin-3-amine be resolved using spectroscopic techniques?

  • Methodological Answer : Combine NMR (¹H, ¹³C, ¹⁹F), high-resolution mass spectrometry (HRMS), and X-ray crystallography:
  • ¹⁹F NMR : Confirm fluorine substitution patterns (δ ~ -120 ppm for aromatic F) .
  • X-ray Crystallography : Resolve positional isomerism of methoxy and amine groups by analyzing bond angles and distances .

Q. What are the solubility and stability profiles of 5-Fluoro-4-methoxypyridin-3-amine under varying experimental conditions?

  • Methodological Answer : Perform systematic solubility tests in polar (e.g., DMSO, methanol) and non-polar solvents (e.g., dichloromethane). Stability studies should include:
  • pH-Dependent Degradation : Monitor decomposition via HPLC at pH 2–12.
  • Thermal Stability : Use thermogravimetric analysis (TGA) to assess degradation above 150°C .

Advanced Research Questions

Q. How can computational modeling guide the design of 5-Fluoro-4-methoxypyridin-3-amine derivatives for targeted biological activity?

  • Methodological Answer : Apply quantum mechanical (QM) calculations and molecular docking:

Reactivity Prediction : Use density functional theory (DFT) to evaluate electrophilic/nucleophilic sites for functionalization .

Binding Affinity : Dock derivatives into protein targets (e.g., kinases) using AutoDock Vina to prioritize synthesis .

  • Example Workflow :
    Precursor → DFT Optimization → Virtual Screening → Synthesis → Bioassay Validation .

Q. What experimental strategies address contradictory data in reaction optimization studies (e.g., conflicting yields or byproducts)?

  • Methodological Answer : Implement factorial design to isolate variables (e.g., temperature, catalyst loading):
  • 2³ Factorial Design : Test 8 combinations of temperature (80–120°C), solvent (DMF vs. THF), and catalyst (Pd vs. Cu).
  • Response Surface Methodology (RSM) : Optimize conditions using central composite design .
  • Data Analysis : Use ANOVA to identify significant factors and interactions .

Q. How can machine learning (ML) enhance the analysis of spectroscopic and chromatographic data for this compound?

  • Methodological Answer : Train ML models on historical datasets:
  • Peak Assignment : Convolutional neural networks (CNNs) for automated NMR/MS peak annotation.
  • Reaction Prediction : Graph-based models to predict optimal synthetic pathways from existing reaction databases .
  • Tools : Open-source platforms like RDKit or commercial software (e.g., Schrödinger) .

Q. What safety protocols are critical when handling 5-Fluoro-4-methoxypyridin-3-amine in high-throughput screening?

  • Methodological Answer : Follow guidelines for fluorinated aromatic amines:
  • Engineering Controls : Use fume hoods with HEPA filters to capture volatile byproducts.
  • Waste Management : Segregate halogenated waste for incineration to prevent environmental release .
  • Emergency Response : Neutralize spills with activated carbon and dispose as hazardous waste .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.